molecular formula C22H19N3O3 B11440855 2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol

2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol

Cat. No.: B11440855
M. Wt: 373.4 g/mol
InChI Key: PAUATIYUFAKHKS-UHFFFAOYSA-N
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Description

2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that features a unique structure combining a benzodioxin ring, an imidazo[1,2-a]pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multiple steps, starting with the preparation of the benzodioxin and imidazo[1,2-a]pyridine intermediates. The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The imidazo[1,2-a]pyridine ring is often synthesized via a condensation reaction involving 2-aminopyridine and an appropriate aldehyde or ketone . The final step involves coupling these intermediates with a phenol derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Quinones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Nitrated or halogenated benzodioxin derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol stands out due to its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C22H19N3O3/c1-14-8-9-25-20(12-14)24-21(16-4-2-3-5-17(16)26)22(25)23-15-6-7-18-19(13-15)28-11-10-27-18/h2-9,12-13,23,26H,10-11H2,1H3

InChI Key

PAUATIYUFAKHKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5O

Origin of Product

United States

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